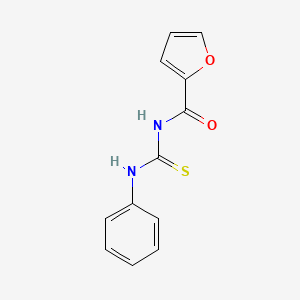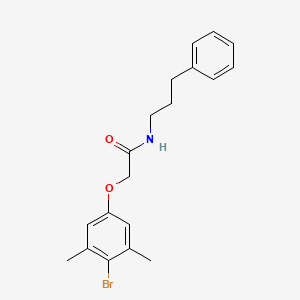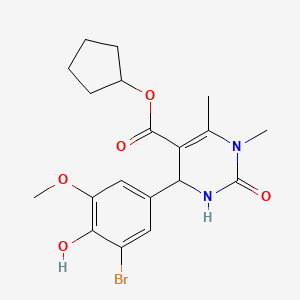![molecular formula C16H18N2O3S B4892650 5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone, commonly known as BPHPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHPT is a pyrimidinone derivative that has been synthesized using a specific chemical method.
Mecanismo De Acción
The mechanism of action of BPHPT is not fully understood. However, studies have shown that BPHPT inhibits the activity of certain enzymes, such as COX-2, which are involved in various physiological processes. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
BPHPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPHPT inhibits the activity of COX-2, leading to a decrease in the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In vivo studies have shown that BPHPT exhibits anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPHPT in lab experiments is its high purity and stability. BPHPT has been synthesized using a specific chemical method that ensures high yields and purity. However, one of the limitations of using BPHPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for BPHPT research. One potential direction is to investigate the use of BPHPT as a potential anti-cancer agent. Studies have shown that BPHPT induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another potential direction is to investigate the use of BPHPT as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds, making it a potential candidate for weed control in agriculture. Further research is needed to fully understand the mechanism of action of BPHPT and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BPHPT involves a multi-step chemical reaction. The initial step involves the reaction of 2-phenylethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, 2-phenylethyl-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with butanal to form the final product, BPHPT. The synthesis of BPHPT has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BPHPT has been extensively studied for its potential applications in various fields of research. In the field of medicine, BPHPT has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that BPHPT inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. BPHPT has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of agriculture, BPHPT has been studied for its potential use as a herbicide. Studies have shown that BPHPT inhibits the growth of weeds by interfering with the biosynthesis of essential plant hormones.
Propiedades
IUPAC Name |
5-butan-2-yl-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-10(2)13-14(20)17-16(18-15(13)21)22-9-12(19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWRZDXNBQTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373293 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)

![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B4892622.png)
![2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4892666.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)
